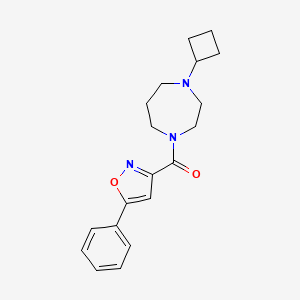
(4-Cyclobutyl-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclobutyl-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 is a small molecule that belongs to the class of diazepanes and isoxazoles. It has shown promising results in preclinical studies for the treatment of various neurological disorders, including anxiety, depression, and epilepsy.
Aplicaciones Científicas De Investigación
Synthesis and Process Development
Scalable Syntheses of H3 Antagonists : The compound has been involved in the development of scalable syntheses for potent H3 receptor antagonists. Notably, a third-generation process was utilized for the production of a related molecule, showcasing the evolution of synthesis processes to minimize costs and improve scalability (Pippel et al., 2011).
Bredereck's Reagent in Synthesis : A simple and efficient method was developed for synthesizing a related compound, illustrating the use of Bredereck's reagent for selective formation of chalcones, which is significant in the context of synthetic chemistry (Malathi & Chary, 2019).
Antimicrobial Properties
- Antimicrobial Evaluation : Novel benzofuran-based analogs of the compound demonstrated potent antibacterial and antifungal activities, indicating its potential utility in developing new antimicrobial agents (Shankar et al., 2016).
Photolysis and Ring Contraction Studies
- Photolysis of Diazoketone : Research involving photolysis of diazoketone, a related compound, led to the formation of cyclobutane carboxylates, highlighting its utility in organic synthesis and the generation of new molecular structures (Ghosh et al., 1990).
Molecular Docking and DFT Studies
- Docking and DFT Studies : The synthesis and characterization of related compounds, followed by molecular docking and density functional theory (DFT) studies, demonstrate the compound's potential in theoretical chemistry and drug design (Shahana & Yardily, 2020).
Antitubercular Activity
- Antitubercular Oxazolyl Thiosemicarbazones : A study on synthesized 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones, closely related to the compound , showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating its potential in antitubercular drug development (Sriram et al., 2006).
Crystal Structure Analysis
- Crystal Structure of Analogous Compounds : Research involving the synthesis and crystal structure analysis of closely related compounds contributes to our understanding of their molecular structures, which is crucial for drug design and discovery (Cao et al., 2010).
Propiedades
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(17-14-18(24-20-17)15-6-2-1-3-7-15)22-11-5-10-21(12-13-22)16-8-4-9-16/h1-3,6-7,14,16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFSBLPJTIZKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2798212.png)



![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2798219.png)
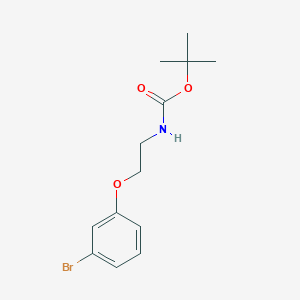

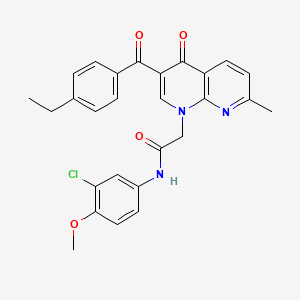
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2798227.png)
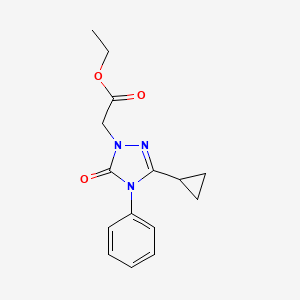
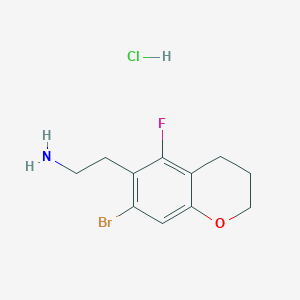
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2798233.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798234.png)
